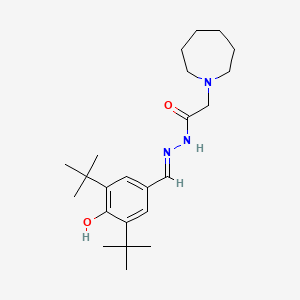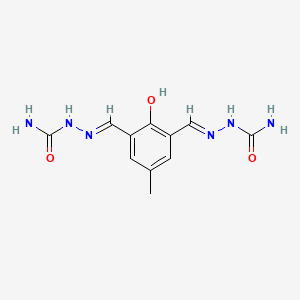
2-hydroxy-5-methylisophthalaldehyde disemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-5-methylisophthalaldehyde disemicarbazone (HMI-1) is a metal chelator that has been extensively studied for its potential therapeutic applications. HMI-1 is a semicarbazone derivative of isophthalaldehyde, which is a common building block for the synthesis of various organic compounds. HMI-1 has been shown to possess potent anticancer and antimicrobial activities, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone is not fully understood, but it is believed to involve the chelation of metal ions, such as iron and copper, which are essential for the growth and proliferation of cancer cells and microorganisms. 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for the growth and spread of tumors. In addition, 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been shown to possess antimicrobial activity by disrupting the integrity of bacterial cell membranes.
実験室実験の利点と制限
One advantage of using 2-hydroxy-5-methylisophthalaldehyde disemicarbazone in laboratory experiments is its potent anticancer and antimicrobial activity, which makes it a useful tool for studying the mechanisms of cancer and microbial growth. However, one limitation of using 2-hydroxy-5-methylisophthalaldehyde disemicarbazone is its potential toxicity, which may limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research on 2-hydroxy-5-methylisophthalaldehyde disemicarbazone. One area of interest is the development of new derivatives of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone that possess improved anticancer and antimicrobial activity. Another area of interest is the study of the mechanism of action of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone, which may lead to the development of new drugs that target cancer and microbial growth. Finally, the use of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
合成法
2-hydroxy-5-methylisophthalaldehyde disemicarbazone can be synthesized by the reaction of 2-hydroxy-5-methylisophthalaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting compound can be purified by recrystallization from ethanol.
科学的研究の応用
2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has also been shown to possess antimicrobial activity against various bacteria and fungi, including multidrug-resistant strains.
特性
IUPAC Name |
[(E)-[3-[(E)-(carbamoylhydrazinylidene)methyl]-2-hydroxy-5-methylphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3/c1-6-2-7(4-14-16-10(12)19)9(18)8(3-6)5-15-17-11(13)20/h2-5,18H,1H3,(H3,12,16,19)(H3,13,17,20)/b14-4+,15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWYWORSIVRBJK-VHUAAIQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NNC(=O)N)O)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/NC(=O)N)O)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-2,2'-[(2-hydroxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]dihydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

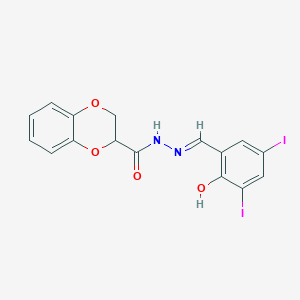
![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)
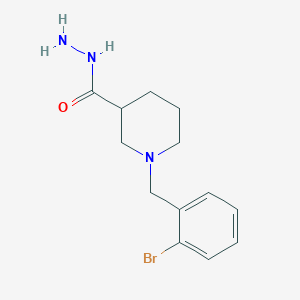
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5974863.png)
![ethyl {5-bromo-2-oxo-3-[(2-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5974870.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5974876.png)
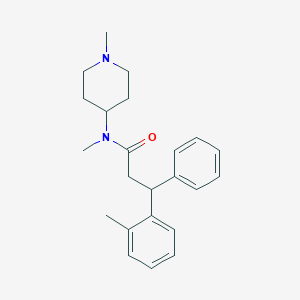
![1-[cyclohexyl(methyl)amino]-3-(4-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974880.png)
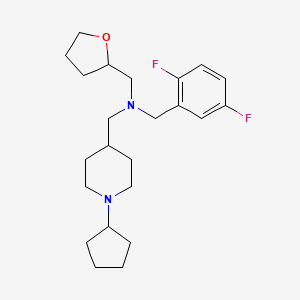
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)
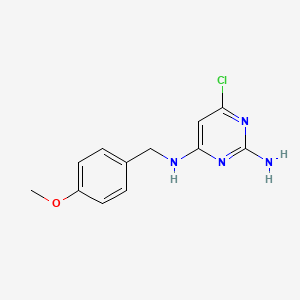
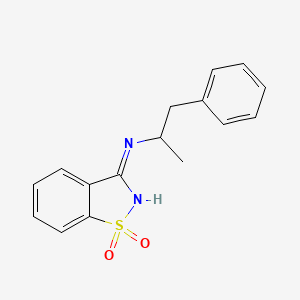
![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)
